6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline
Overview
Description
6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups, a trifluoromethyl group, and a phenethyl moiety attached to an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline typically involves multiple steps, starting with the construction of the isoquinoline core One common approach is the Biltz synthesis, which involves the condensation of an appropriate o-aminophenol derivative with a diketone to form the isoquinoline ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and control reaction conditions. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize the production process and ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Production of reduced isoquinolines or other derivatives.
Substitution: Introduction of different functional groups leading to a variety of substituted isoquinolines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antioxidant, and anti-inflammatory effects, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with various molecular targets suggests it could be useful in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: In the industrial sector, this compound may be used in the production of fluorescent probes, dyes, and other specialized chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism by which 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6,7-Dimethoxy-4-(trifluoromethyl)coumarin: This compound shares structural similarities with the subject compound, including the presence of methoxy and trifluoromethyl groups. it differs in its core structure, being a coumarin derivative rather than an isoquinoline derivative.
6,7-Diethoxy-4-(trifluoromethyl)coumarin:
Uniqueness: 6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinoline stands out due to its unique combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2/c1-25-18-11-14-9-10-24-17(16(14)12-19(18)26-2)8-5-13-3-6-15(7-4-13)20(21,22)23/h3-4,6-7,11-12H,5,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQBSCSBNNWYKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CCC3=CC=C(C=C3)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671946 | |
Record name | 6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324076-69-9 | |
Record name | 6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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